1-(3-Aminophenyl)pyrrolidine-2,5-dione

Enzyme inhibition Aromatase Neprilysin

Researchers often face irreproducible data due to regioisomeric impurities in aniline-substituted succinimide building blocks. 1-(3-Aminophenyl)pyrrolidine-2,5-dione (CAS 31036-67-6) eliminates this risk with its defined meta-substitution pattern, essential for target engagement and selectivity. - Validated enzymatic activity: neprilysin Ki=1.70 nM, aminopeptidase N Ki=3.80 nM. - Primary amine handle enables rapid parallel synthesis of amide, sulfonamide, or urea libraries. - Distinct electronic environment versus para-isomers for structure-metabolism relationship studies. Supplied with rigorous regioisomeric purity characterization. Global shipping with full quality assurance documentation.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 31036-67-6
Cat. No. B1318621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminophenyl)pyrrolidine-2,5-dione
CAS31036-67-6
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=CC(=C2)N
InChIInChI=1S/C10H10N2O2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5,11H2
InChIKeyZUQYKUSMPKOYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminophenyl)pyrrolidine-2,5-dione: Identity & Scaffold


1-(3-Aminophenyl)pyrrolidine-2,5-dione (CAS 31036-67-6; MF: C₁₀H₁₀N₂O₂; MW: 190.20) is a heterocyclic building block belonging to the (aminophenyl)pyrrolidine-2,5-dione class [1]. It features a meta-substituted aniline group on the nitrogen of the succinimide ring, distinguishing it from the more extensively studied para-aminophenyl regioisomers [2]. This compound serves as a versatile scaffold in medicinal chemistry, with demonstrated activity in enzymatic inhibition (e.g., aromatase, neprilysin) and anticancer cell-based assays, positioning it as a high-purity (>95%) research intermediate for targeted synthesis and mechanistic studies [3].

Scaffold Meta-substituted (aminophenyl)pyrrolidine-2,5-dione with free primary amine for facile derivatization
Workflow Enables rapid SAR library synthesis and target-focused probe development
Reported Activity Enzyme inhibition (neprilysin, aminopeptidase) and cell-based cytotoxicity assays

1-(3-Aminophenyl)pyrrolidine-2,5-dione: Unverified Regioisomerism


The pyrrolidine-2,5-dione class exhibits extreme sensitivity to substitution pattern, making generic interchange scientifically unsound. For example, the parent 3-(4-aminophenyl)pyrrolidine-2,5-dione (para-isomer) shows only moderate aromatase inhibition (IC₅₀ = 20 µM), whereas specific alkylated derivatives achieve >100-fold improved potency [1]. Critically, the meta-substituted 1-(3-aminophenyl)pyrrolidine-2,5-dione presents a distinct vector for derivatization and an altered electronic environment compared to its para analogs, which can dramatically shift target engagement and selectivity profiles. A lack of rigorous characterization, including regioisomeric purity, can lead to irreproducible data and wasted resources in downstream biological assays or chemical synthesis campaigns [2].

Regioisomer target shift
Meta substitution directs recognition toward neprilysin/aminopeptidase; para analogs preferentially inhibit aromatase, yielding non-overlapping activity profiles.
Derivatization pathway divergence
Meta orientation of the aniline handle alters steric and electronic properties; SAR libraries built on para scaffolds may not transfer and can lead to wasted synthesis campaigns.
Unverified regioisomeric purity
Batch-to-batch variability in substitution pattern can cause irreproducible biological results; confirm identity and purity before critical assays.

1-(3-Aminophenyl)pyrrolidine-2,5-dione: Evidence & Comparisons


Enzyme Inhibition Selectivity: Meta vs. Para

The meta-substituted 1-(3-aminophenyl)pyrrolidine-2,5-dione demonstrates high-affinity inhibition of neprilysin (Ki = 1.70 nM) and aminopeptidase N (Ki = 3.80 nM) [1]. In contrast, the para-substituted 3-(4-aminophenyl)pyrrolidine-2,5-dione and its derivatives exhibit primary activity against aromatase, with Ki values ranging from 0.8–1.75 µM, representing a >470-fold difference in potency for their respective primary targets [2]. This divergence underscores how a simple shift from para to meta substitution redirects molecular recognition, a critical factor for target-specific probe development.

Enzyme Inhibition Selectivity
Cross-study
Neprilysin Ki 1.70 nM
Aminopeptidase N Ki 3.80 nM
Para-isomer aromatase Ki 800 nM
Meta substitution redirects target recognition ~470-fold
Cross-study comparison; enzymatic assay context
Enzyme inhibition Aromatase Neprilysin

Cytotoxicity in MCF-7 and HeLa Cell Lines

1-(3-Aminophenyl)pyrrolidine-2,5-dione induces apoptosis in human breast cancer (MCF-7) and cervical cancer (HeLa) cells, with reported IC₅₀ values of ~25 µM and ~30 µM, respectively . While para-substituted analogs show activity against aromatase-expressing cell lines, direct head-to-head cytotoxicity data for this specific meta-isomer against a comparator are not yet available. This class-level evidence positions the compound as a valuable starting point for anticancer lead optimization, particularly given the distinct pharmacological profile of the meta-substituted series.

Cytotoxicity Profile
Data to verify
MCF-7 IC₅₀ ~25 µM HeLa IC₅₀ ~30 µM
Supports cell-model endpoint review
No comparator data; source review needed
Cancer research Cytotoxicity Apoptosis

IDO1 Inhibitor Derivatization Scaffold

Pyrrolidine-2,5-dione derivatives are claimed as IDO1 inhibitors in patent literature, with exemplified compounds achieving pIC₅₀ values up to 6.82 (IC₅₀ = 150 nM) [1]. 1-(3-Aminophenyl)pyrrolidine-2,5-dione serves as a core template for generating such derivatives through functionalization of the free primary amine, enabling rapid exploration of structure-activity relationships (SAR) around the IDO1 binding pocket. Unlike unsubstituted pyrrolidine-2,5-dione, which lacks a functional handle, this compound provides a direct entry point for creating focused libraries.

IDO1 Scaffold Potential
Class-level inference
Patent-exemplified derivatives achieve IDO1 IC₅₀ 150 nM
Free amine enables focused library synthesis
Scaffold activity requires direct validation
Immuno-oncology IDO1 inhibitors Medicinal chemistry

1-(3-Aminophenyl)pyrrolidine-2,5-dione: Application Scenarios


Neprilysin & Aminopeptidase Probe Development

Based on the high-affinity inhibition of neprilysin (Ki = 1.70 nM) and aminopeptidase N (Ki = 3.80 nM) [1], researchers can utilize this compound as a validated starting point for designing selective probes to dissect peptide hormone regulation (e.g., enkephalin metabolism). The meta-substituted aniline provides a convenient handle for installing fluorescent tags, biotin, or photoaffinity groups without disrupting the critical core-enzyme interactions, a strategy not feasible with para-substituted analogs that lack this activity profile [2].

IDO1 Inhibitor Diversification Platform

In line with patent claims for pyrrolidine-2,5-dione-based IDO1 inhibitors [3], this compound offers a privileged scaffold for generating novel chemical matter. The free primary amine allows for rapid parallel synthesis of amide, sulfonamide, or urea libraries, enabling systematic exploration of the IDO1 active site to identify derivatives with improved potency (targeting IC₅₀ < 150 nM) and pharmacokinetic properties.

Anticancer Lead Generation: Breast & Cervical Models

With demonstrated cytotoxicity in MCF-7 and HeLa cells (IC₅₀ ~25-30 µM) , this compound serves as a hit scaffold for medicinal chemistry optimization. Its unique meta-substitution pattern may offer advantages in overcoming resistance mechanisms seen with para-oriented aromatase inhibitors. Subsequent SAR campaigns can leverage the amine functionality to modulate potency, selectivity, and drug-like properties in these therapeutically relevant cancer cell lines.

Steroidogenesis: Metabolic Stability & Selectivity

Given that closely related 1-alkyl-3-(4-aminophenyl)pyrrolidine-2,5-diones show improved metabolic stability over aminoglutethimide [4], this meta-analog provides a critical comparator for structure-metabolism relationship studies. Investigating how the shift from para to meta substitution affects cytochrome P450-mediated clearance and the aromatase:CSCC selectivity ratio can yield fundamental insights for designing safer, more selective steroidogenesis modulators.

Application
Selection Property
Validation Focus
Neprilysin/Aminopeptidase Probe Development
High-affinity enzyme engagement
Target engagement and selectivity profiling in peptide hormone assays
IDO1 Inhibitor Diversification
Primary amine functional handle
SAR exploration and hit expansion towards improved potency
Anticancer Lead Generation
Cell-model response profile
Cytotoxicity and apoptosis endpoint validation
Steroidogenesis Metabolic Stability
Meta-substitution pattern
CYP-mediated clearance and aromatase selectivity context

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